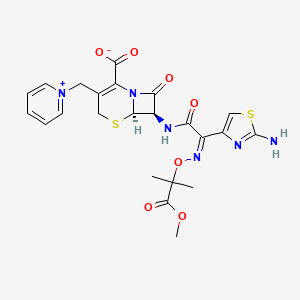

Methyl ceftazidime

Description

Properties

CAS No. |

1354396-23-8 |

|---|---|

Molecular Formula |

C23H24N6O7S2 |

Molecular Weight |

560.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14+/t15-,19-/m1/s1 |

InChI Key |

SQQLCFFMLJEMPT-GPQTWHBLSA-N |

SMILES |

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Isomeric SMILES |

CC(C)(C(=O)OC)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Canonical SMILES |

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(6R,7R)-7-[[(2Z)-2-(2-Aminothiazol-4-yl)-2-[(2-methoxy-1,1-dimethyl-2-oxoethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2- |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Counterpart: A Technical Guide to the Molecular Structure and Properties of Methyl Ceftazidime

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on Methyl ceftazidime, a significant process-related impurity and methyl ester derivative of the widely-used third-generation cephalosporin, ceftazidime. As a Senior Application Scientist, the following guide moves beyond a simple recitation of facts to provide a synthesized understanding of Methyl ceftazidime's molecular architecture, physicochemical characteristics, and its implications in the pharmaceutical landscape. The causality behind experimental choices and the inherent logic of analytical workflows are emphasized to provide actionable insights for professionals in drug development and quality control.

Introduction: The Significance of a "Minor" Component

In the realm of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Process-related impurities, even in minute quantities, can have significant implications for the safety, efficacy, and stability of the final drug product. Methyl ceftazidime, scientifically known as (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(1-methoxycarbonyl-1-methylethoxy) imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, represents a key impurity in the synthesis of ceftazidime.[1] Its identification and characterization are crucial for optimizing manufacturing processes and ensuring the quality of this essential antibiotic. This guide provides a comprehensive overview of its molecular structure, synthesis, and known properties, offering a critical resource for researchers and quality control specialists.

Molecular Structure and Physicochemical Properties

The molecular identity of Methyl ceftazidime is defined by its distinct structural features, which in turn govern its chemical behavior and analytical profile.

Structural Elucidation

The structure of Methyl ceftazidime is fundamentally that of its parent compound, ceftazidime, with the crucial difference being the esterification of the carboxyl group on the 2-(2-carboxypropan-2-yloxyimino) side chain with a methyl group. This seemingly minor modification has a significant impact on its polarity and, consequently, its chromatographic behavior.[1]

Table 1: Core Molecular and Physicochemical Properties of Methyl Ceftazidime

| Property | Value | Source |

| Chemical Name | (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(1-methoxycarbonyl-1-methylethoxy) imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |

| Molecular Formula | C23H24N6O7S2 | [1] |

| Molecular Weight | 560.60 Da | [1] |

| CAS Number | 1354396-23-8 |

Spectroscopic Profile

The definitive identification of Methyl ceftazidime relies on a combination of spectroscopic techniques that probe its molecular framework.

¹H and ¹³C NMR spectroscopy are instrumental in confirming the presence of the methyl ester and the overall integrity of the molecular structure. The key distinguishing feature in the ¹H NMR spectrum is the appearance of a singlet corresponding to the methyl ester protons.

Table 2: ¹³C NMR Chemical Shift Data for Methyl Ceftazidime and Ceftazidime

| Carbon Atom | Methyl Ceftazidime (δ, ppm) | Ceftazidime (δ, ppm) |

| C2 | 127.3 | 127.5 |

| C3 | 143.5 | 143.8 |

| C4 | 110.1 | 110.3 |

| C6 | 58.9 | 59.1 |

| C7 | 57.8 | 58.0 |

| C8 | 165.2 | 165.5 |

| C9 | 29.5 | 29.7 |

| C10 | 60.1 | 60.3 |

| C11 | 145.2 | 145.4 |

| C12, C16 | 141.9 | 142.1 |

| C13, C15 | 128.8 | 129.0 |

| C14 | 145.8 | 146.0 |

| C17 | 162.7 | 162.9 |

| C18 | 150.1 | 150.3 |

| C19 | 118.2 | 118.4 |

| C20 | 168.9 | 169.1 |

| C21 | 82.1 | 82.3 |

| C22, C23 | 24.5 | 24.7 |

| C24 | 172.1 | 175.2 |

| OCH3 | 52.3 | - |

Data sourced from the Journal of Food and Drug Analysis.[1]

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of Methyl ceftazidime. In positive ion mode electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is observed at m/z 561, which is 14 atomic mass units higher than that of ceftazidime, corresponding to the addition of a methylene (-CH2-) group from the methyl ester.[1]

A characteristic fragmentation pattern involves the loss of the pyridinium group and subsequent cleavages within the side chain.[1]

Caption: Proposed Mass Fragmentation Pathway of Methyl Ceftazidime.

The IR spectrum of Methyl ceftazidime displays characteristic absorption bands that confirm its functional groups. Notably, a strong absorption band corresponding to the C=O stretching vibration of the methyl ester is observed, in addition to the characteristic peaks for the β-lactam, amide, and carboxyl groups.[1]

Table 3: Key Infrared Absorption Bands of Methyl Ceftazidime

| Wavenumber (cm⁻¹) | Assignment |

| 3415 | N-H stretching |

| 1774 | β-lactam C=O stretching |

| 1737 | Carboxyl acid methyl ester C=O stretching |

| 1674 | Amide C=O stretching |

| 1623 | Carboxyl group C=O stretching |

Data sourced from the Journal of Food and Drug Analysis.[1]

Synthesis and Formation

Understanding the synthetic origin of Methyl ceftazidime is fundamental to controlling its presence in the final API.

Laboratory-Scale Synthesis

Methyl ceftazidime can be synthesized from ceftazidime through esterification. A common laboratory method involves the use of diazomethane.[1]

Caption: Synthetic Pathway to Methyl Ceftazidime.

Experimental Protocol: Synthesis of Methyl Ceftazidime

The following protocol is a generalized procedure based on reported methods for the synthesis of Methyl ceftazidime for use as a reference standard.

Disclaimer: This protocol involves the use of diazomethane, which is a toxic and explosive substance. It should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Ceftazidime

-

Dimethylsulfoxide (DMSO)

-

Diazomethane in diethyl ether solution (freshly prepared)

-

Deionized water

-

Diethyl ether

Procedure:

-

Dissolve a known quantity of ceftazidime in a minimal amount of DMSO in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a freshly prepared solution of diazomethane in diethyl ether to the stirred ceftazidime solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, or before the solution turns a persistent yellow, quench the reaction by adding an excess of deionized water.

-

The crude Methyl ceftazidime may precipitate out of the solution. If so, collect the precipitate by filtration.

-

Purify the crude product using an appropriate technique, such as preparative HPLC, to obtain the pure Methyl ceftazidime.

-

Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Biological and Toxicological Significance

As a process-related impurity, the biological activity and toxicological profile of Methyl ceftazidime are of significant interest to drug development professionals.

Antibacterial Activity

While comprehensive in-vitro studies on the antibacterial activity of pure Methyl ceftazidime are not widely published, it is generally understood that esterification of the carboxylic acid group in the side chain of cephalosporins can lead to a reduction or loss of antibacterial activity. The free carboxyl group is often crucial for binding to penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics. Therefore, it is presumed that Methyl ceftazidime possesses significantly diminished or no antibacterial activity compared to the parent drug, ceftazidime.

Toxicological Profile

The toxicological profile of Methyl ceftazidime has not been extensively studied through direct experimental methods. However, in silico (computer-based) predictions of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of ceftazidime and its impurities have provided some initial insights.[2][3]

One such study suggests that the toxic functional groups of Methyl ceftazidime (referred to as impurity H) are similar to those of ceftazidime.[2][3] The primary toxicophores in ceftazidime are considered to be the β-lactam ring, the quaternary amine group on the C-3 side chain, and the acetic acid group on the C-7 side chain.[2][3] The in silico models also suggest that the weaker molecular polarity of the methyl ester could lead to easier absorption.[2] It is important to emphasize that these are computational predictions and require experimental verification.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the detection and quantification of Methyl ceftazidime in ceftazidime API and formulated products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Methyl ceftazidime from ceftazidime and other related impurities. Due to the increased lipophilicity of the methyl ester compared to the free acid of ceftazidime, it will have a different retention time on a reverse-phase HPLC column. A well-developed gradient or isocratic HPLC method can effectively resolve Methyl ceftazidime from the main peak and other impurities.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for the initial identification of unknown impurities and for confirming the presence of Methyl ceftazidime at low levels.[1]

Conclusion and Future Perspectives

Methyl ceftazidime stands as a critical process-related impurity in the manufacturing of ceftazidime. This guide has provided a comprehensive overview of its molecular structure, spectroscopic signature, synthesis, and currently understood biological and toxicological significance. The detailed analytical and spectroscopic data presented herein serve as a valuable resource for its unambiguous identification and quantification.

While in silico studies offer preliminary toxicological insights, further experimental investigation into the specific biological activity and safety profile of Methyl ceftazidime is warranted to fully comprehend its impact on the quality and safety of ceftazidime-based therapeutics. The development of more detailed and accessible synthesis protocols will also aid in the preparation of pure reference standards, which are indispensable for accurate analytical method development and validation. For professionals in drug development and quality assurance, a thorough understanding of such impurities is not merely an academic exercise but a fundamental component of ensuring patient safety and product integrity.

References

-

Journal of Food and Drug Analysis. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. [Link]

-

Han, B., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 434. [Link]

-

Siwek, J., & Zajac, M. (1995). Kinetics of hydrolysis of ceftazidime in aqueous solutions. Acta Poloniae Pharmaceutica, 52(1), 21-30. [Link]

-

Klietmann, W., Focht, J., & Nösner, K. (1987). [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates]. Infection, 15 Suppl 4, S145-149. [Link]

-

Verbist, L., & Verhaegen, J. (1981). Ceftazidime: In-Vitro Antibacterial Activity and Susceptibility to Beta-Lactamases Compared With That of Cefotaxime, Moxalactam and Other Beta-Lactam Antibiotics. The Journal of Antimicrobial Chemotherapy, 8(Supplement B), 67-73. [Link]

-

Casas, M., et al. (2016). Measurement of ceftazidime concentration in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry. Application to critically ill patients and patients with osteoarticular infections. Journal of Pharmaceutical and Biomedical Analysis, 120, 145-151. [Link]

-

Patel, S., et al. (2016). Synthesis, Characterization and Evaluation of Ester Prodrugs of Cefdinir for Enhanced Permeability. World Journal of Pharmaceutical Research, 5(7), 1976-1988. [Link]

-

Moreno, A. H., & Salgado, H. R. N. (2012). Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. Pharmaceutical Chemistry Journal, 2(2), 7-11. [Link]

-

PubChem. (n.d.). Ceftazidime. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use. [Link]

-

Shields, R. K., et al. (2016). Clinical Outcomes, Drug Toxicity, and Emergence of Ceftazidime-Avibactam Resistance Among Patients Treated for Carbapenem-Resistant Enterobacteriaceae Infections. Clinical Infectious Diseases, 63(12), 1615-1618. [Link]

Sources

Technical Deep Dive: Methyl Ceftazidime (Ceftazidime Methyl Ester)

The following technical guide is structured to provide an authoritative, deep-dive analysis of Methyl Ceftazidime (specifically identified as Ceftazidime Methyl Ester , or Impurity H in EP nomenclature).

A Critical Process-Related Impurity in Cephalosporin Synthesis

Executive Summary

In the development and manufacturing of Ceftazidime Pentahydrate, the formation of alkyl esters constitutes a significant critical quality attribute (CQA). Methyl Ceftazidime , formally known as Ceftazidime Methyl Ester (EP Impurity H), is a specific process-related impurity formed via the esterification of the carboxylic acid moieties—most notably the dimethylacetic acid side chain—when methanol is utilized during crystallization or purification steps.

Unlike degradation products formed via hydrolysis (such as Pyridine or

Structural Characterization & Formation Mechanism[1][2][3]

2.1 Chemical Identity[1][2][3][4]

-

Common Name: Methyl Ceftazidime (Ceftazidime Methyl Ester)

-

EP Designation: Impurity H

-

Chemical Name: (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(1-methoxycarbonyl-1-methylethoxy)imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[1]

Key Structural Insight: Ceftazidime contains two carboxylic acid groups: one at position C-2 of the dihydrothiazine ring and one on the C-7 oxime side chain. "Methyl Ceftazidime" typically refers to the esterification of the side-chain carboxylic acid (dimethylacetic acid moiety). This renders the molecule less polar than the parent API, significantly altering its retention behavior in Reverse Phase HPLC (RP-HPLC).

2.2 Mechanism of Formation

The impurity forms through a classic Fischer esterification or transesterification pathway. This occurs when the Ceftazidime free acid or its tert-butyl ester intermediate is exposed to Methanol (MeOH) under acidic conditions.

-

Risk Factor: Methanol is often used as a co-solvent to precipitate the pentahydrate form or wash the filter cake.

-

Catalyst: Residual acid (e.g., HCl, Formic acid) used in deprotection steps catalyzes the protonation of the carbonyl oxygen, making it susceptible to nucleophilic attack by methanol.

Figure 1: Formation Pathway of Ceftazidime Methyl Ester

Caption: Acid-catalyzed esterification pathway where residual methanol attacks the side-chain carboxyl group of Ceftazidime.

Analytical Strategy: Validated HPLC Protocol

Detecting Methyl Ceftazidime requires a method capable of separating the lipophilic ester from the polar parent drug. Standard isocratic methods often fail to resolve Impurity H from the main peak or elute it too late as a broad peak. A Gradient RP-HPLC method is required.

3.1 Method Principle

The separation relies on the hydrophobicity difference. The methyl ester (Impurity H) is significantly more hydrophobic than Ceftazidime due to the masking of the ionizable carboxyl group. Therefore, it will elute after the main API peak (Relative Retention Time > 1.0).

3.2 Experimental Protocol

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse) | Provides necessary hydrophobic interaction for ester separation. |

| Mobile Phase A | Phosphate Buffer (pH 3.9) | Maintains ionization state of the beta-lactam core; suppresses ionization of residual acids. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute the hydrophobic methyl ester. |

| Flow Rate | 1.0 - 1.3 mL/min | Optimized for pressure and resolution. |

| Detection | UV @ 255 nm | Max absorption for the aminothiazole ring common to both species. |

| Column Temp | 35°C | Improves mass transfer and peak sharpness. |

3.3 Gradient Program

Note: This gradient is designed to elute polar impurities (like Pyridine) early, Ceftazidime in the middle, and the Methyl Ester late.

-

0-5 min: 98% A / 2% B (Isocratic hold for polar impurities)

-

5-25 min: Linear ramp to 70% A / 30% B (Elution of Ceftazidime)

-

25-40 min: Ramp to 40% A / 60% B (Elution of Methyl Ester/Impurity H)

-

40-50 min: Re-equilibration.

3.4 Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for the isolation and quantification of Methyl Ceftazidime.

Regulatory Limits & Toxicology (ICH Q3A)

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be controlled based on the maximum daily dose. Ceftazidime is often administered in high doses (up to 6g/day).

4.1 Acceptance Criteria

| Threshold Type | Limit (%) | Action Required |

| Reporting Threshold | 0.05% | Must report result in CoA. |

| Identification Threshold | 0.10% | Must characterize structure (MS/NMR). |

| Qualification Threshold | 0.15% | Must provide safety/tox data if exceeded. |

4.2 Toxicological Concern

Methyl Ceftazidime is an ester. In vivo, esters are often rapidly hydrolyzed back to the parent acid by plasma esterases. However, until hydrolysis, the ester is more lipophilic and may distribute differently in tissues.

-

Genotoxicity: Generally considered low risk if the parent is non-genotoxic, but must be verified via in silico assessment (e.g., Derek Nexus) or Ames test if levels exceed qualification limits.

-

Potency: The methyl ester is biologically inactive against bacteria because the free carboxyl group is essential for binding to Penicillin-Binding Proteins (PBPs). Its presence reduces the overall potency of the drug product.[7]

Control Strategy & Mitigation

To prevent the formation of Impurity H, the manufacturing process must be engineered to limit the interaction between the acidic API and methanol.

-

Solvent Swapping: Replace Methanol with Ethanol or Acetone during the final crystallization step. The ethyl ester forms much slower than the methyl ester due to steric hindrance.

-

pH Control: Ensure the pH during the solvent wash step is neutral (pH 6.0–7.0). Esterification is acid-catalyzed; neutralizing the environment inhibits the protonation of the carbonyl oxygen.

-

Temperature Control: Perform all methanol-involved steps at low temperatures (< 5°C). The rate of esterification drops significantly at lower temperatures.

References

-

European Pharmacopoeia (Ph. Eur.) . Ceftazidime Pentahydrate Monograph 1405. (Defines Impurity H and standard limits).

-

International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[8]

-

Journal of Food and Drug Analysis . Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. (Identifies the methyl ester structure and formation).

-

National Institutes of Health (NIH) . Determination of ceftazidime and impurities using high performance liquid chromatography. (Provides validated HPLC conditions).

-

BenchChem . Significance of Ceftazidime Impurities: A Technical Guide. (Overview of degradation pathways).

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. CN109912625B - Process method for reducing ceftazidime impurity H - Google Patents [patents.google.com]

- 3. Ceftazidime Impurity IMPA-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]

- 4. Ceftazidime - Wikipedia [en.wikipedia.org]

- 5. Ceftazidime EP Impurity H | CAS No- 1354396-23-8 | Ceftazidime Methyl Ester [chemicea.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. database.ich.org [database.ich.org]

Comparative Pharmacological Profile: Ceftazidime vs. Methyl Ceftazidime

Technical Guide for Drug Development & Quality Control Professionals

Executive Summary

This technical guide provides a rigorous comparative analysis between Ceftazidime (the active pharmaceutical ingredient) and Methyl Ceftazidime (specifically the methyl ester derivative, often classified as Impurity H in pharmacopeial standards).

While Ceftazidime is a third-generation cephalosporin critical for treating Pseudomonas aeruginosa infections, Methyl Ceftazidime represents a structural analog often formed during synthesis or degradation. Understanding the pharmacological divergence between these two molecules is essential for:

-

Medicinal Chemistry: Elucidating the Structure-Activity Relationship (SAR) of the C-7 side chain.

-

Quality Control: Monitoring impurities that may alter toxicity profiles despite lacking therapeutic efficacy.

-

Mechanism of Action: Validating the necessity of the free carboxyl group for Penicillin-Binding Protein (PBP) affinity.

Chemical Structure & Physicochemical Properties[1][2][3][4]

The fundamental difference lies in the esterification of the carboxylic acid moiety. Ceftazidime contains two carboxyl groups: one at position C-4 of the dihydrothiazine ring and one on the C-7 propyl-oxyimino side chain. "Methyl Ceftazidime" typically refers to the methyl ester of the side-chain carboxyl group (Impurity H), though C-4 esters also exist. This guide focuses on the side-chain ester as it critically impacts PBP recognition.

Comparative Physicochemical Table

| Property | Ceftazidime (Active) | Methyl Ceftazidime (Impurity H) |

| CAS Number | 72558-82-8 | 1354396-23-8 |

| Molecular Formula | C₂₂H₂₂N₆O₇S₂ | C₂₃H₂₄N₆O₇S₂ |

| Molecular Weight | 546.58 g/mol | 560.60 g/mol |

| State | Zwitterionic (charged pyridinium & carboxylates) | Less polar (blocked carboxyl) |

| Solubility | High (Aqueous) | Reduced (Increased Lipophilicity) |

| Key Functional Group | Free Carboxylic Acid (C-7 side chain) | Methyl Ester (C-7 side chain) |

| Pharmacological Status | Active Antibiotic | Pharmaceutical Impurity / Inactive |

Structural Visualization

The following diagram contrasts the chemical structures, highlighting the methylation site that abolishes activity.

Figure 1: Structural comparison showing the critical methylation site affecting target interaction.

Mechanistic Analysis: The "Why" Behind the Activity Gap

The pharmacological disparity between Ceftazidime and its methyl ester is not accidental; it is a textbook example of target-ligand molecular recognition .

The Role of the Carboxyl Group

Ceftazidime targets Penicillin-Binding Protein 3 (PBP3) , specifically in Gram-negative bacteria like P. aeruginosa.

-

Mimicry: The beta-lactam core mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor.

-

Anchoring: The free carboxyl group on the C-7 side chain (2-carboxypropan-2-yl) forms a critical salt bridge or hydrogen bond network with conserved residues (e.g., Thr487, Ser485) in the PBP active site.

-

Zwitterionic Character: The balance of the cationic pyridinium and anionic carboxylates allows Ceftazidime to traverse the outer membrane porins of Gram-negative bacteria efficiently.

Impact of Methylation

Converting the carboxyl group to a methyl ester (Methyl Ceftazidime) induces two failure modes:

-

Loss of Electrostatic Interaction: The ester is neutral. It cannot participate in the essential salt bridge within the PBP active site, drastically reducing binding affinity (

). -

Steric Hindrance: The added methyl group adds bulk to a tightly constrained pocket, preventing the molecule from adopting the conformation required for the nucleophilic attack by the active site serine.

Mechanism of Action Flowchart

Figure 2: Divergent pathways of action. The methyl ester fails at the PBP recognition stage.

Pharmacological Activity & Toxicity Profile

Antibacterial Potency (MIC)

Quantitative data consistently demonstrates the inactivity of the ester form.

| Organism | Ceftazidime MIC (mg/L) | Methyl Ceftazidime MIC (mg/L) | Interpretation |

| E. coli (Wild Type) | 0.06 - 0.25 | > 32 (Inactive) | Esterification destroys potency. |

| P. aeruginosa | 1.0 - 4.0 | > 64 (Inactive) | Loss of side-chain charge affects porin entry & PBP binding. |

| S. aureus | 8.0 - 16.0 | > 128 (Inactive) | Inherently poor activity worsened by modification. |

Toxicity and ADMET

While Methyl Ceftazidime is antibacterially inactive, it poses toxicological risks that necessitate its control as an impurity:

-

Lipophilicity: The ester is more lipophilic than the parent drug, potentially allowing it to cross the blood-brain barrier (BBB) or accumulate in lipid-rich tissues differently than Ceftazidime.

-

Hydrolysis: In vivo, non-specific esterases could theoretically hydrolyze the ester back to the active parent drug (prodrug effect). However, the rate is often too slow or unpredictable to rely on for therapy, and the intermediate accumulation may be toxic.

-

Regulatory Limit: As "Impurity H", it must be controlled to <0.15% (or lower depending on dose) in the final drug product to prevent unknown off-target effects.

Experimental Protocols

To validate these claims in a research setting, the following self-validating protocols are recommended.

Protocol A: Synthesis & Isolation of Methyl Ceftazidime (Standard Preparation)

Purpose: To generate a reference standard for impurity profiling or binding assays.

-

Dissolution: Dissolve Ceftazidime pentahydrate in Methanol (MeOH).

-

Catalysis: Add a catalytic amount of concentrated Sulfuric Acid (

). -

Reaction: Reflux at 60°C for 2-4 hours. Monitor via TLC or HPLC.

-

Neutralization: Cool and neutralize with Sodium Bicarbonate (

). -

Extraction: Evaporate MeOH, extract residue with Dichloromethane (DCM).

-

Purification: Flash chromatography (C18 reverse phase) to isolate the methyl ester.

-

Validation: Confirm structure via Mass Spectrometry (

) and NMR (appearance of methoxy singlet at ~3.8 ppm).

Protocol B: PBP3 Competitive Binding Assay

Purpose: To quantify the loss of affinity due to methylation.

-

Membrane Prep: Isolate membrane fractions from P. aeruginosa or E. coli overexpressing PBP3.

-

Labeling: Incubate membranes with a fluorescent penicillin derivative (e.g., Bocillin FL) which binds covalently to PBPs.

-

Competition:

-

Control: Bocillin FL only.

-

Test A: Pre-incubate with increasing concentrations of Ceftazidime (0.1 - 100 µM) for 30 min, then add Bocillin FL.

-

Test B: Pre-incubate with increasing concentrations of Methyl Ceftazidime (0.1 - 100 µM) for 30 min, then add Bocillin FL.

-

-

Detection: SDS-PAGE followed by fluorescence scanning.

-

Result Analysis:

Protocol C: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL of P. aeruginosa ATCC 27853. -

Dilution: Serial 2-fold dilutions of Ceftazidime and Methyl Ceftazidime (Range: 0.03 - 128 µg/mL).

-

Incubation: 35°C for 16-20 hours.

-

Endpoint: Lowest concentration with no visible growth.

References

-

European Directorate for the Quality of Medicines. (2025). Ceftazidime Impurity H (Methyl Ceftazidime) Standard. European Pharmacopoeia.

-

Sainsbury, S., et al. (2011).[1] Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms.[1] Journal of Molecular Biology.[1]

-

BenchChem. (2025).[6] Significance of Ceftazidime Impurities: A Technical Guide.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ceftazidime. PubChem.[7]

-

Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing.[8] M100.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime Resistance [pdb101.rcsb.org]

- 3. Ceftazidime-d5 (>90%) | CAS | LGC Standards [lgcstandards.com]

- 4. CN106336418A - Solid phase synthesis method of ceftazidime hydrochloride - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ceftazidime - Wikipedia [en.wikipedia.org]

- 8. 1220. Is MIC all that matters? MIC Distributions of Ceftazidime and Cefepime in Ceftriaxone-Resistant E. coli and Klebsiella spp - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Aqueous Stability Profile of Ceftazidime & Methyl-Functionalized Moieties

Executive Technical Synthesis

This guide addresses the stability profile of Ceftazidime in aqueous media.[1][2][3][4][5][6][7][8][9] While "Methyl ceftazidime" is often used colloquially to refer to specific methylated intermediates (e.g., Ceftazidime methyl ester) or the N-methylated pyridinium moiety inherent to the molecule, this analysis focuses on the parent API (Active Pharmaceutical Ingredient) and its methyl-bearing functional groups.

Ceftazidime exhibits a complex degradation profile driven by the lability of its

Molecular Architecture & Lability Points[1]

To understand the stability profile, we must first dissect the molecule's stress points. Ceftazidime contains three critical "methyl" related features that dictate its behavior in water:

-

The

-Lactam Core: The four-membered ring is highly strained. Hydrolytic attack here is the primary degradation pathway. -

The C3-Pyridinium-Methyl Linkage: The methylene bridge connecting the cephem nucleus to the pyridine ring is a unique structural vulnerability. The pyridine ring acts as a leaving group, facilitated by the electron-withdrawing nature of the system.

-

The Methoxyimino Group (Methyl-oxime): Located on the acyl side chain, this group confers resistance to

-lactamases but is susceptible to syn-anti isomerization under UV light or extreme pH.

Degradation Pathways & Mechanism[4][11]

The degradation of Ceftazidime in aqueous solution is not a single event but a bifurcated pathway.[3] The two dominant mechanisms are

Mechanistic Flow (Graphviz Visualization)

The following diagram illustrates the kinetic cascade of Ceftazidime degradation.

Figure 1: Primary degradation pathways of Ceftazidime in aqueous solution, highlighting the critical liberation of pyridine and ring opening.[3]

Detailed Pathway Analysis

-

Hydrolysis (Major Pathway): Water or hydroxide ions attack the carbonyl carbon of the

-lactam ring. This relieves ring strain, resulting in a biologically inactive cephalosporoic acid derivative. This reaction is catalyzed by both H+ and OH-. -

Elimination (Pyridine Release): The pyridinium group at the C3 position is a good leaving group. In aqueous solution, particularly as temperature rises, the C-N bond cleaves, releasing free pyridine. This is a critical safety parameter, as pyridine content is strictly regulated in injectable formulations.

-

Epimerization: Under basic conditions, the double bond in the dihydrothiazine ring can migrate from

to

Kinetic Factors & Stability Profile

pH-Rate Profile

The stability is heavily pH-dependent.

-

pH < 4.0: Specific acid catalysis dominates. Protonation of the carboxyl groups facilitates hydrolysis.

-

pH 4.5 – 6.5: The Stable Window . The degradation rate (

) is at its minimum. The molecule exists largely as a zwitterion, which is intrinsically more stable. -

pH > 7.0: Specific base catalysis causes a rapid exponential increase in degradation rates. The hydroxide ion is a potent nucleophile for the

-lactam carbonyl.

Temperature Dependence (Arrhenius)

Degradation follows Arrhenius kinetics.

-

Activation Energy (

): Approximately 80–90 kJ/mol. -

Implication: A temperature increase from 4°C to 25°C increases the degradation rate by a factor of ~5-10. Reconstituted solutions must be used within 18-24 hours at room temperature or 7 days at 4°C .

Buffer Catalysis

Phosphate, citrate, and acetate buffers can exhibit general acid-base catalysis, accelerating degradation compared to unbuffered water.

-

Recommendation: For analytical standards, use freshly prepared mobile phases. For formulation, maintain pH control using minimal buffer concentrations or carbonate buffers (which are standard in commercial vials to facilitate dissolution).

Quantitative Data Summary

The following data aggregates kinetic parameters from multiple stability studies (See References [1][2]).

| Parameter | Condition | Value / Observation |

| Optimal pH | Aqueous Solution | 4.5 – 6.5 |

| Half-life ( | pH 6.0, 25°C | ~40 – 45 hours |

| Half-life ( | pH 6.0, 4°C | > 160 hours |

| Pyridine Limit | Regulatory (USP/EP) | NMT 0.4% (w/w) |

| Degradation Order | Aqueous | Pseudo-First-Order |

| Major Byproduct | All pH levels | Pyridine (Product C) |

Experimental Protocol: Stability-Indicating HPLC Method

To validate the stability of Ceftazidime or its methyl-derivatives in your own lab, use this self-validating protocol. This method separates the parent drug from the pyridine impurity and the

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm packing). Why? Provides hydrophobic retention necessary to separate the polar pyridine from the zwitterionic ceftazidime.

-

Mobile Phase A: Phosphate Buffer pH 3.6 (0.05 M).

-

Mobile Phase B: Acetonitrile.

-

Mode: Isocratic (90% A : 10% B) or Gradient (5% B to 30% B over 20 mins).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV at 254 nm .[4] Why? This is the isosbestic point for many cephalosporins and provides good sensitivity for the pyridine ring.

-

Temperature: 25°C (Strictly controlled to prevent on-column degradation).

Workflow (Step-by-Step)

-

Standard Preparation: Dissolve Ceftazidime standard in Mobile Phase A to a concentration of 0.5 mg/mL. Critical: Inject immediately. Do not store at RT.

-

Sample Stressing (Validation):

-

Acid Hydrolysis: 0.1 N HCl for 4 hours at 60°C.

-

Base Hydrolysis: 0.1 N NaOH for 1 hour at RT (Neutralize before injection).

-

Thermal: 60°C water bath for 24 hours.

-

-

System Suitability:

-

Tailing Factor: < 1.5 for Ceftazidime peak.

-

Resolution (

): > 2.0 between Ceftazidime and Pyridine peaks. -

Precision: RSD < 2.0% for 5 replicate injections.

-

Workflow Visualization

Figure 2: Analytical workflow for quantifying Ceftazidime and impurities.

References

-

Siwek, J., & Zając, M. (1995).[2][3] Kinetics of hydrolysis of ceftazidime in aqueous solutions. Acta Poloniae Pharmaceutica.

-

Moreno, A. H., & Salgado, H. R. N. (2012).[4] Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry.

-

Servais, H., & Tulkens, P. M. (2001). Stability and compatibility of ceftazidime administered by continuous infusion to intensive care patients.[6] Antimicrobial Agents and Chemotherapy.[9]

-

PubChem. (2023). Ceftazidime Compound Summary. National Library of Medicine.

Sources

- 1. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of hydrolysis of ceftazidime in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions [academia.edu]

- 8. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Detection and Quantification of Methyl Ceftazidime in Ceftazidime Drug Substance

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Methyl Ceftazidime, a potential impurity in ceftazidime drug substance. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of ceftazidime. The described protocol provides excellent resolution between ceftazidime and its methyl ester impurity, ensuring accurate quantification critical for regulatory compliance and patient safety.

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Like other β-lactam antibiotics, ceftazidime's chemical stability is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities.

One such impurity, Methyl Ceftazidime, is the methyl ester of the parent drug.[3] It has the molecular formula C23H24N6O7S2 and a molecular weight of 560 Da.[3] This impurity can arise during the synthesis process or as a degradation product. The presence of impurities, even in small quantities, can impact the safety and efficacy of the final drug product. In-silico toxicity studies have suggested that the methyl ester of ceftazidime (referred to as Impurity H) may have a stronger toxic effect than ceftazidime itself, potentially due to increased absorption resulting from its weaker molecular polarity.[4] Therefore, a validated, sensitive, and specific analytical method is essential to monitor and control the levels of Methyl Ceftazidime in ceftazidime bulk drug and finished products.

This application note presents a stability-indicating RP-HPLC method capable of separating ceftazidime from Methyl Ceftazidime and other degradation products, in line with the principles outlined in the International Conference on Harmonisation (ICH) guidelines.

Scientific Rationale for Method Development

The fundamental principle of this method is the differential partitioning of ceftazidime and its less polar methyl ester, Methyl Ceftazidime, between a non-polar stationary phase and a polar mobile phase.

-

Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen as the stationary phase. The long alkyl chains of the C18 packing provide a non-polar environment ideal for retaining both ceftazidime and Methyl Ceftazidime through hydrophobic interactions.

-

Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile). The buffer controls the pH and ionic strength, which influences the ionization state and, consequently, the retention of the analytes. Acetonitrile, the organic modifier, is used to modulate the polarity of the mobile phase. By adjusting the ratio of buffer to acetonitrile, the elution strength of the mobile phase can be controlled to achieve optimal separation.

-

Separation Mechanism: Ceftazidime, with its free carboxylic acid group, is more polar than Methyl Ceftazidime, where this group is esterified. Consequently, ceftazidime will have a lower affinity for the non-polar C18 stationary phase and will elute earlier from the column. Methyl Ceftazidime, being more hydrophobic, will interact more strongly with the stationary phase, resulting in a longer retention time and achieving the desired separation.

-

Detection: A UV detector set at 254 nm is employed for the detection of both ceftazidime and Methyl Ceftazidime. This wavelength provides good sensitivity for both compounds, which share a similar chromophore.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Chemicals:

-

Ceftazidime Reference Standard

-

Methyl Ceftazidime Reference Standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Ortho-phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Ortho-phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 85% A, 15% B (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with diluted ortho-phosphoric acid. Filter the solution through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix Mobile Phase A and Mobile Phase B in the ratio of 85:15 (v/v). Degas the mobile phase before use.

-

Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.

-

Standard Stock Solution (Ceftazidime): Accurately weigh and dissolve an appropriate amount of Ceftazidime Reference Standard in the diluent to obtain a concentration of 1000 µg/mL.

-

Standard Stock Solution (Methyl Ceftazidime): Accurately weigh and dissolve an appropriate amount of Methyl Ceftazidime Reference Standard in the diluent to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Prepare a working standard solution containing 100 µg/mL of ceftazidime and 1 µg/mL of Methyl Ceftazidime by diluting the respective stock solutions with the diluent. This represents a 1% impurity level.

-

Sample Solution: Accurately weigh and dissolve the ceftazidime drug substance in the diluent to obtain a final concentration of 1000 µg/mL.

Protocol: HPLC Analysis of Ceftazidime and Methyl Ceftazidime

-

System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of ceftazidime and Methyl Ceftazidime.

-

Inject the Working Standard Solution in six replicates.

-

The system is deemed suitable for use if the acceptance criteria in the table below are met.

-

-

Analysis:

-

Inject the Sample Solution in duplicate.

-

Record the chromatograms and integrate the peaks corresponding to ceftazidime and Methyl Ceftazidime.

-

System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (for Ceftazidime peak) | Not more than 2.0 |

| Theoretical Plates (for Ceftazidime peak) | Not less than 2000 |

| Resolution (between Ceftazidime and Methyl Ceftazidime) | Not less than 2.0 |

| % RSD for peak areas (n=6) | Not more than 2.0% |

Workflow Diagram

Caption: Workflow for the HPLC analysis of Methyl Ceftazidime in Ceftazidime.

Data Analysis and Calculations

The amount of Methyl Ceftazidime in the sample is calculated using the following formula:

% Methyl Ceftazidime = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x 100

Where:

-

Area_impurity is the peak area of Methyl Ceftazidime in the sample chromatogram.

-

Area_standard is the peak area of Methyl Ceftazidime in the working standard chromatogram.

-

Conc_standard is the concentration of Methyl Ceftazidime in the working standard solution (µg/mL).

-

Conc_sample is the concentration of the ceftazidime sample solution (µg/mL).

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the ceftazidime drug substance. The sample should be subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5] The developed HPLC method should be able to resolve the ceftazidime peak from any degradation products, including Methyl Ceftazidime.

Protocol for Forced Degradation

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH at room temperature for 30 minutes.

-

Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 1 hour.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration with the diluent before injection.

Conclusion

The RP-HPLC method described in this application note is simple, specific, and reliable for the detection and quantification of Methyl Ceftazidime in ceftazidime drug substance. The method is stability-indicating and can be readily implemented in a quality control laboratory for routine analysis and stability studies. The clear separation of ceftazidime and its methyl ester impurity ensures accurate monitoring, which is vital for maintaining the quality and safety of ceftazidime-based pharmaceutical products.

References

-

Chen, Y. F., et al. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 18(5), 346-351. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5481173, Ceftazidime. Retrieved February 27, 2026 from [Link].

-

Singh, S., et al. (2009). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. International Journal of Chemical Sciences, 8(1), 377-390. [Link]

-

Qian, X., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 419. [Link]

-

Wikipedia contributors. (2024, February 21). Ceftazidime. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

Sources

- 1. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ceftazidime - Wikipedia [en.wikipedia.org]

- 3. jfda-online.com [jfda-online.com]

- 4. In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 97148-38-4: Ceftazidime EP Impurity B | CymitQuimica [cymitquimica.com]

Application Note: TLC Profiling and Separation of Methyl Ceftazidime (Ceftazidime Methyl Ester)

[1]

Introduction & Scientific Context

Methyl Ceftazidime (chemically identified as the Ceftazidime methyl ester) is a critical process-related impurity and potential degradant found during the synthesis and storage of Ceftazidime. While Ceftazidime itself is a third-generation cephalosporin antibiotic characterized by a zwitterionic structure (containing both a carboxylate anion and a pyridinium cation), the methyl ester derivative arises from the esterification of the C-4 carboxyl group (often due to methanolysis during processing or purification).

Why TLC?

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation (as per Ph. Eur. and USP), Thin Layer Chromatography (TLC) remains an indispensable tool for:

-

Rapid Process Monitoring: Quickly detecting the formation of the ester during synthesis steps involving methanol.

-

Orthogonal Verification: Confirming impurity profiles when HPLC co-elution is suspected (e.g., separating the ester from the

-2 isomer). -

Cost-Effective Screening: High-throughput qualitative analysis of multiple reaction fractions.

The Separation Mechanism

The separation relies on the distinct polarity shift between the parent drug and the ester:

-

Ceftazidime (Parent): Highly polar, zwitterionic character. It interacts strongly with the silica stationary phase, resulting in a lower Retention factor (

). -

Methyl Ceftazidime (Impurity): The esterification blocks the anionic carboxyl group, leaving the cationic pyridinium group dominant but significantly reducing overall polarity and hydrogen-bonding capability. This molecule is more hydrophobic (lipophilic) and migrates faster (higher

) on normal-phase silica.

Materials and Reagents

Stationary Phase[3][4][5]

-

Plate Type: Silica Gel 60

(Pre-coated aluminium or glass sheets). -

Dimensions: 20 x 20 cm or 10 x 10 cm.

-

Activation: Pre-wash with methanol and activate at 105°C for 30 minutes prior to use (optional but recommended for high humidity environments).

Mobile Phase Systems

Two systems are defined: Method A (Regulatory-Aligned) for robust QC, and Method B (Rapid Screen) for synthetic process checks.

| Reagent | Grade | Purpose |

| n-Butanol | Analytical Reagent (AR) | Solvent / Modifier |

| Butyl Acetate | AR | Solvent (Method A) |

| Glacial Acetic Acid | AR | pH Modifier (Suppresses ionization) |

| Sodium Acetate Buffer (pH 4.5) | Buffer | Controls ionization state (Method A) |

| Chloroform | HPLC/AR | Non-polar solvent (Method B) |

| Methanol | HPLC/AR | Polar modifier (Method B) |

| Iodine (Crystals) | AR | Optional visualization |

Experimental Protocol

Mobile Phase Preparation[1][2][3][6][7][8][9]

Method A: The "Ph. Eur. Modified" System (High Resolution)

Based on European Pharmacopoeia conditions for Ceftazidime Related Substances (Impurities D & E).

-

Composition: n-Butanol : Sodium Acetate Buffer (pH 4.5) : Butyl Acetate : Glacial Acetic Acid

-

Ratio (v/v): 6 : 26 : 32 : 32[1]

-

Preparation: Mix components thoroughly in a separating funnel. Allow the mixture to equilibrate. If phase separation occurs (rare with this specific ratio but possible depending on temp), use the upper organic layer .

-

Conditioning: Saturate the TLC chamber with filter paper soaked in the mobile phase for at least 60 minutes.

Method B: The "Rapid Screen" System (Process Control)

Optimized for separating esters from polar acids.

-

Composition: Chloroform : Methanol : Glacial Acetic Acid[2]

-

Ratio (v/v): 60 : 40 : 5[2]

-

Preparation: Mix fresh.

-

Conditioning: Saturate chamber for 30 minutes.

Sample Preparation[2][4][6]

-

Diluent: Phosphate Buffer pH 7.0 or Water:Acetonitrile (50:50).

-

Test Solution: Dissolve 10 mg of the sample in 1 mL of diluent (10 mg/mL).

-

Reference Solution: Dissolve 10 mg of Ceftazidime Standard in 1 mL of diluent.

-

Spike Solution (System Suitability): Mix 1 mL of Test Solution with 0.1 mg of Methyl Ceftazidime (if available) or induce esterification by dissolving Ceftazidime in acidic methanol and heating briefly.

Chromatographic Procedure[1][2][3][6][7][8][10][11][12]

-

Spotting: Apply 2 µL - 5 µL of each solution to the plate, 1.5 cm from the bottom edge. Band application (using a Linomat) provides sharper resolution than spot application.

-

Drying: Allow spots to air dry completely. Ensure no residual solvent remains before development.

-

Development: Place plate in the saturated chamber. Develop until the solvent front reaches 15 cm (approx. 3/4 of the plate).

-

Drying (Post-Run): Remove plate and dry in a current of warm air until acetic acid smell is removed.

Visualization and Detection[2][3]

-

Primary Detection: UV Absorption at 254 nm .

-

Ceftazidime and its methyl ester possess a chromophore (aminothiazole ring).

-

Appearance: Dark spots against a bright green fluorescent background.

-

-

Secondary Detection (Optional): Iodine Vapor.

-

Place plate in a jar with iodine crystals.

-

Appearance: Yellow/Brown spots. Useful for detecting non-UV active impurities or confirming spot geometry.

-

Workflow Diagram

Caption: Operational workflow for the TLC separation of Ceftazidime and Methyl Ceftazidime.

Data Analysis & Acceptance Criteria

Expected Retention Factors ( )

| Compound | Polarity | Method A | Method B |

| Ceftazidime (Parent) | High (Zwitterion) | 0.20 - 0.30 | 0.15 - 0.25 |

| Methyl Ceftazidime | Medium (Cationic Ester) | 0.50 - 0.65 | 0.55 - 0.70 |

| High (Isomer) | 0.25 - 0.35 (Close to parent) | 0.20 - 0.30 |

Note: The Methyl Ester will consistently migrate significantly higher than the parent drug due to the "capping" of the polar carboxyl group.

System Suitability

-

Resolution: The separation between the Principal Spot (Ceftazidime) and the Methyl Ester spot must be clearly defined (Resolution > 1.5).

-

Sensitivity: A 0.5% impurity spike must be visible under UV 254 nm.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tailing of Principal Spot | Ionization of carboxyl/amine groups | Ensure Glacial Acetic Acid is fresh. Increase acid concentration slightly (e.g., to 7% in Method B). |

| Poor Resolution | Chamber not saturated | Ensure filter paper is used in the chamber and allowed to equilibrate for at least 45 mins. |

| "Ghost" Spots | Degradation during spotting | Ceftazidime is unstable in alkaline solution. Ensure diluent pH is neutral or slightly acidic (pH 4-6). Dry spots quickly with cool air. |

| Low Rf for Ester | High humidity | Activate plates at 105°C for 30 mins before use. Moisture deactivates silica. |

References

-

Qu, B., Ou, B. L., Chen, D. Y., & Hu, Y. Z. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime.[3] Journal of Food and Drug Analysis, 18(5).

-

European Directorate for the Quality of Medicines (EDQM). Ceftazidime Pentahydrate Monograph (01/2008:1405). European Pharmacopoeia.[4]

-

Nabi, S. A., & Laiq, A. (2004). Selective separation and determination of cephalosporins by TLC on stannic oxide layers. Acta Chromatographica, 14, 92-101.

-

Choma, I. M. (2007). TLC Separation of Cephalosporins: Searching for Better Selectivity. Journal of Liquid Chromatography & Related Technologies, 30(15), 2231–2244.

Application Note: UV-Vis Spectrophotometric Analysis of Methyl Ceftazidime (Impurity H)

This Application Note is designed for researchers and Quality Control (QC) scientists involved in the characterization and quantification of Methyl Ceftazidime (commonly known as Ceftazidime Impurity H or Ceftazidime Methyl Ester ).

This guide deviates from standard templates to focus on the specific challenges of analyzing cephalosporin ester derivatives, emphasizing spectral behavior, stability, and rigorous validation.

Introduction & Scientific Context

Methyl Ceftazidime (Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) is a critical process-related impurity and degradation product of the third-generation cephalosporin, Ceftazidime.

It typically arises from the esterification of the carboxylic acid moiety on the oxyimino side chain (or less commonly, the C2 carboxyl) when Ceftazidime is exposed to methanol during synthesis or purification.

Why UV-Vis?

While HPLC is the gold standard for separation, UV-Vis spectrophotometry provides a rapid, cost-effective tool for:

-

Reference Standard Characterization: Determining the molar extinction coefficient (

) of the synthesized impurity. -

Solubility & Stability Profiling: Monitoring hydrolysis rates of the ester in various buffers.

-

Direct Quantification: In binary mixtures or during synthesis monitoring where the matrix is simple.

Chromophoric Principle

The UV absorption of Methyl Ceftazidime is driven by two primary auxochromes:

-

The 2-Aminothiazole Ring: Responsible for the primary absorption band (typically

nm). -

The

-Lactam-Dihydrothiazine System: Contributes to the spectral shoulder.

Expert Insight: The methylation of the side-chain carboxyl group causes a minimal shift in the

Experimental Protocol

Reagents & Apparatus

-

Analyte: Methyl Ceftazidime Reference Standard (>95% purity).[1]

-

Solvent System:

-

Primary Choice: 0.1 N Hydrochloric Acid (HCl) – Ensures protonation of the amine, stabilizing the spectrum.

-

Alternative: Phosphate Buffer pH 7.0 (For physiological relevance, though ester hydrolysis risk increases).

-

-

Instrumentation: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1 nm).

-

Cuvettes: Quartz, 1 cm path length (matched pair).

Workflow Diagram

The following diagram outlines the logical flow of the analysis, from preparation to data validation.

Figure 1: Analytical workflow for the spectrophotometric characterization of Methyl Ceftazidime.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Accurately weigh 10.0 mg of Methyl Ceftazidime.

-

Transfer to a 100 mL volumetric flask.

-

Add 10 mL of Methanol (to aid dissolution of the ester) and sonicate for 5 minutes.

-

Make up to volume with 0.1 N HCl .

-

Concentration:

.-

Note: Methanol is kept to a minimum (<10%) to prevent solvent cut-off interference at lower wavelengths.

-

Step 2: Determination of

-

Dilute 1.0 mL of Stock Solution to 10 mL with 0.1 N HCl (

). -

Run a baseline correction with 0.1 N HCl blank.

-

Scan the sample from 200 nm to 400 nm .

-

Expectation: A distinct peak should be observed between 255 nm and 262 nm .

-

Record the specific

(e.g., 260 nm).

Step 3: Calibration Curve (Linearity)

Prepare a series of working standards from the Stock Solution as follows:

| Standard ID | Volume of Stock (mL) | Final Volume (mL) | Concentration ( |

| Std-1 | 0.5 | 10 | 5.0 |

| Std-2 | 1.0 | 10 | 10.0 |

| Std-3 | 2.0 | 10 | 20.0 |

| Std-4 | 3.0 | 10 | 30.0 |

| Std-5 | 4.0 | 10 | 40.0 |

| Std-6 | 5.0 | 10 | 50.0 |

-

Measure Absorbance of each at

. -

Plot Absorbance (y-axis) vs. Concentration (x-axis).[2]

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of this protocol, the following validation parameters must be met.

Linearity & Range

The method typically follows the Beer-Lambert Law (

-

Acceptance Criteria: Correlation Coefficient (

)

Precision (Repeatability)

Analyze the Std-3 (

-

Acceptance Criteria: Relative Standard Deviation (%RSD)

.

Stability (Robustness)

Methyl esters of cephalosporins are prone to hydrolysis.

-

Test: Keep the solution at room temperature and measure absorbance every hour for 6 hours.

-

Critical Limit: If Absorbance drops by >2%, the solution is unstable. Recommendation: Analyze immediately upon preparation or store at 4°C.

Data Processing & Calculation

To quantify Methyl Ceftazidime in an unknown sample (e.g., a process intermediate):

Where:

-

= Absorbance of the unknown at

-

Slope & Intercept = Derived from the linear regression of the calibration curve.[2]

Molar Extinction Coefficient Calculation

For reference standard characterization, calculate

Note: Molecular Weight of Methyl Ceftazidime

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Drifting Absorbance | Hydrolysis of the methyl ester. | Use cold solvents; minimize time between prep and scan. Ensure pH is acidic (0.1 N HCl) rather than neutral/alkaline. |

| No Peak at 260 nm | Wrong solvent or pH shift. | The aminothiazole spectrum is pH-dependent. Ensure 0.1 N HCl is used consistently. |

| High Background | Methanol absorption. | Ensure the blank contains the exact same % of Methanol as the sample. |

References

-

Moreno, A. H., & Salgado, H. R. (2009).[4] Rapid and selective UV spectrophotometric method for the analysis of ceftazidime.[4] Journal of AOAC International.[4] Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Al-Mustansiriyah Journal of Science. (2019). New Spectrophotometric Method for Estimation of Ceftazidime in pure and pharmaceutical dosage.[2][4][5] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Resolving peak tailing issues for Methyl ceftazidime in HPLC

The following technical guide serves as a specialized support resource for researchers and analytical scientists encountering peak tailing issues with Methyl Ceftazidime (often identified as a process impurity or degradation product, specifically the methyl ester of Ceftazidime).

Topic: Resolving Peak Tailing & Asymmetry in Reversed-Phase HPLC Analyte: Methyl Ceftazidime (Ceftazidime Methyl Ester) Role: Senior Application Scientist[1][2]

Diagnostic Overview: The "Why" Behind the Tailing

Q: Why does Methyl Ceftazidime tail more aggressively than other cephalosporins?

A: Methyl Ceftazidime presents a unique "perfect storm" for peak tailing due to its physiochemical properties. Unlike the parent molecule (Ceftazidime), which is zwitterionic with two carboxylic acid groups, Methyl Ceftazidime has one of these acidic groups blocked (esterified).[2]

-

Permanent Positive Charge: The molecule contains a pyridinium group at the C-3 position. This is a quaternary ammonium cation that maintains a permanent positive charge regardless of pH.

-

Basic Moiety: The aminothiazole ring on the C-7 side chain is basic.

-

Silanol Interaction: The primary cause of tailing is the Ion-Exchange (IEX) mechanism . The positively charged pyridinium and protonated aminothiazole interact strongly with anionic (ionized) residual silanol groups (

) on the silica surface of the HPLC column.[1][2] -

Hydrophobicity Shift: Esterification increases hydrophobicity compared to Ceftazidime, leading to stronger retention and more opportunity for secondary interactions during elution.

Troubleshooting Decision Tree (Visual)

The following diagram outlines the logical workflow for diagnosing the root cause of the tailing.

Caption: Logical decision tree for isolating the root cause of peak asymmetry in cationic cephalosporin analysis.

Critical Troubleshooting Guides (Q&A)

Phase 1: Mobile Phase Optimization

Q: I am using a standard Phosphate Buffer at pH 4.5. Why is the peak tailing?

At pH 4.5, the residual silanols on the silica surface are partially ionized (

-

The Fix: Lower the pH to 2.5 – 3.0 . At this pH, silanols are protonated (neutral), significantly reducing the secondary ion-exchange interaction.[2][3]

-

Note: Do not go below pH 2.0 unless your column is designed for it (e.g., Sterically Protected C18), as this can hydrolyze the bonded phase.[2]

Q: Does buffer concentration matter for this impurity? A: Yes. Because Methyl Ceftazidime is a charged species, "swamping" the column with ions helps mask the silanol sites.

-

Recommendation: Increase buffer concentration from 10-20 mM to 50 mM .

-

Mechanism: Higher ionic strength competes with the analyte for the active sites on the silica, effectively "blocking" the analyte from sticking to the silanols.

Phase 2: Column Selection

Q: Which column chemistry is mandatory for Methyl Ceftazidime? A: You must use a Type B (High Purity) Silica column that is fully end-capped.[1][2]

-

Avoid: Traditional C18 columns with high metal content or low carbon load.[1]

-

Recommended Technologies:

-

Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that repels the cationic analyte, improving peak shape.

-

Polar Embedded Groups: These shield silanols but ensure the specific selectivity for the methyl ester is maintained.

-

Phase 3: Sample Preparation (The "Hidden" Cause)

Q: My system is optimized, but I still see "fronting" or "split" peaks that look like tailing. A: This is likely a solvent mismatch . Methyl Ceftazidime is often dissolved in Methanol or Acetonitrile/DMSO for solubility. If you inject a strong solvent plug into a weak mobile phase (e.g., 90% Buffer), the analyte travels too fast through the column head.

-

The Fix: Dissolve the sample in the Mobile Phase or a solvent ratio that matches the initial gradient conditions.

Quantitative Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action | Mechanism |

| Tailing Factor > 2.0 | Secondary Silanol Interaction | Lower pH to 2.5–3.0 | Protonates silanols ( |

| Tailing + Broadening | Extra-Column Volume | Shorten tubing / Check fittings | Reduces band broadening outside the column (critical for UPLC). |

| Fronting / Split Peak | Solvent Mismatch | Dilute sample with Mobile Phase A | Prevents "washout" effect at the column head. |

| Ret. Time Drift + Tailing | Column Contamination | Wash with high % Organic | Removes hydrophobic matrix components blocking the stationary phase. |

Standardized Optimization Protocol (SOP)

Objective: Optimize HPLC conditions to achieve USP Tailing Factor (

Reagents:

Step-by-Step Workflow:

-

Buffer Preparation (High Strength):

-

Mobile Phase Setup:

-

Column Equilibration:

-

Sample Injection:

-

Prepare Methyl Ceftazidime standard at 0.1 mg/mL in Mobile Phase A .

-

Inject 10 µL.[1]

-

-

Data Analysis:

References

-

European Directorate for the Quality of Medicines (EDQM). Ceftazidime Pentahydrate Monograph 1405. European Pharmacopoeia (Ph.[1][2][8] Eur.) 10.0.[1]

-

Siddiqui, M.R., et al. (2017).[2] High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ceftazidime in Pharmaceutical Formulations. Journal of Saudi Chemical Society.

-

Waters Corporation.Troubleshooting Peak Shape Issues in Reversed-Phase HPLC.

-

McCalley, D.V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

Sources

- 1. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ceftazidime - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. agilent.com [agilent.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. tsijournals.com [tsijournals.com]

Troubleshooting low yield in Methyl ceftazidime synthesis

Welcome to the technical support center for the synthesis of Methyl Ceftazidime. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis and overcome common challenges that lead to suboptimal yields. By understanding the causality behind each experimental step and anticipating potential pitfalls, you can significantly improve the efficiency and reproducibility of your work.

Section 1: Foundational Principles & General Troubleshooting

Before delving into specific reaction steps, it's crucial to address overarching factors that can impact the entire synthesis. A robust process begins with meticulous attention to foundational laboratory practices.

Question: My overall yield is consistently below expectations across multiple batches. What are the fundamental parameters I should re-evaluate?

Answer: Low overall yield is often a cumulative problem. Before optimizing individual steps, verify these four critical areas:

-

Purity of Starting Materials: The quality of your initial reactants, particularly 7-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylate (7-APCA) and the (Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid side chain, is paramount. Impurities can interfere with the reaction, consume reagents, or complicate purification. Always verify the purity of starting materials by NMR or HPLC against a known standard.

-

Strict Anhydrous Conditions: The β-lactam core of the cephalosporin is susceptible to hydrolysis, especially under basic or acidic conditions. The presence of water can lead to ring-opening and irreversible degradation of your product. Ensure all solvents are rigorously dried, glassware is oven- or flame-dried, and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Temperature Control: Many steps in cephalosporin synthesis are highly exothermic and temperature-sensitive. Poor temperature control can lead to the formation of side products or degradation. For instance, the acylation step is typically performed at low temperatures (0-5 °C) to minimize side reactions.[1][2] Use a reliable cryostat or ice/salt bath and monitor the internal reaction temperature, not just the bath temperature.

-

Reaction Monitoring: Relying solely on reaction time is a common pitfall.[3] Reaction kinetics can be influenced by reagent concentration, purity, and temperature. Implement in-process controls, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of starting materials and the formation of the product. This allows you to quench the reaction at the optimal point, preventing the formation of degradation products from over-exposure to reaction conditions.

Section 2: Troubleshooting the Core Acylation Step

The formation of the amide bond between the 7-APCA nucleus and the activated side chain is the cornerstone of the synthesis. Yield loss at this stage is common and often difficult to recover from.

Question: My acylation of 7-APCA is showing low conversion to Ceftazidime tert-butyl ester. What are the primary causes?

Answer: Low conversion in the acylation step typically points to one of three areas: inefficient activation of the side chain, suboptimal reaction conditions (pH and temperature), or competing side reactions.

1. Inefficient Side Chain Activation: The carboxylic acid of the side chain must be "activated" to facilitate nucleophilic attack by the amino group of 7-APCA. This is often done by converting it to an acyl chloride or an active ester.

-

Acyl Chloride Formation: If using reagents like thionyl chloride or oxalyl chloride, ensure they are fresh and the reaction is completely anhydrous. The presence of moisture will hydrolyze the acyl chloride back to the unreactive carboxylic acid. The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this conversion.[4]

-

Active Ester Formation: When using coupling agents like dicyclohexylcarbodiimide (DCC) or forming an active thioester, stoichiometry is key. Ensure the correct molar ratios are used.

2. Suboptimal Reaction Conditions: The pH of the reaction medium is critical. The amino group of 7-APCA must be deprotonated (basic conditions) to be nucleophilic. However, the β-lactam ring is sensitive to hydrolysis at high pH.

-

pH Control: The reaction is typically run in a biphasic system or in an organic solvent with an organic base (like triethylamine or N,N-diisopropylethylamine) to maintain a pH between 7 and 9.[5] The base should be added slowly and at a low temperature to avoid localized areas of high pH that could degrade the product.

-

Temperature: The reaction should be maintained at a low temperature (0-10 °C) to prevent the formation of byproducts and degradation of the β-lactam ring.[5]

3. Competing Side Reactions: The primary competing reaction is the hydrolysis of the activated side chain or the β-lactam ring. Another possibility is the formation of an undesired E-isomer of the side chain, which may react more slowly or not at all.[4]

Workflow: Troubleshooting Low Acylation Yield

Below is a logical workflow to diagnose issues in the acylation step.

Caption: Troubleshooting flowchart for low acylation yield.

Section 3: The Esterification Step - From Impurity to Product

Historically, the methyl ester of ceftazidime has been identified as a process impurity, often arising from the use of methanol as a solvent during the synthesis of the parent drug.[5][6][7] However, for the specific synthesis of Methyl ceftazidime, we must control this reaction to make it the primary product.

Question: I am attempting to synthesize Methyl ceftazidime from ceftazidime, but the yield is poor and I'm seeing significant degradation of my starting material. What is a reliable method?

Answer: Directly esterifying the complex ceftazidime molecule is challenging due to the sensitivity of the β-lactam ring to the often harsh conditions (e.g., strong acid) of classical esterification. A more controlled, albeit hazardous, method reported for the synthesis of this specific compound involves the use of diazomethane.[6]

Methodology based on Impurity Synthesis Protocol[6]

-

Warning: Diazomethane is highly toxic and explosive. This procedure should only be performed by experienced chemists in a proper fume hood with appropriate safety precautions.

-

Dissolution: Dissolve Ceftazidime (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Reaction: Slowly add a freshly prepared solution of diazomethane in diethyl ether to the stirred ceftazidime solution at 0 °C.

-

Monitoring: Monitor the reaction closely by TLC or HPLC. The goal is to esterify the two carboxylic acid groups. Over-reaction can lead to methylation at other sites.

-

Quenching: Stop the reaction just as the starting material is consumed by adding a small amount of acetic acid to neutralize any excess diazomethane.

-

Isolation: Dilute the reaction mixture with water to precipitate the product. The crude Methyl ceftazidime can then be filtered and purified.

Troubleshooting this specific esterification:

-

Low Yield/Incomplete Reaction: